molecular formula C23H25N3O2S B2446020 N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894018-22-5

N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2446020
CAS No.: 894018-22-5
M. Wt: 407.53
InChI Key: NVHUHSUOFOIOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Synthesis :

    • N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, was found effective as a ligand in copper-catalyzed coupling reactions, leading to the formation of diverse internal alkynes (Chen et al., 2023).
  • Molecular Structure and Drug Development :

    • Research on the molecular structure of derivatives, such as the analysis of a triazaoxatricyclodecadiene derivative, contributes to understanding the physicochemical properties of these compounds (Gelli et al., 1994).
    • Another study focused on the design and synthesis of thiazole derivatives, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).
  • Pharmacological Studies :

    • While direct studies on N1-(2,6-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide are limited, research on structurally similar compounds like SR27417A, a platelet activating factor receptor antagonist, contributes to understanding the pharmacological properties of similar molecules (Breul et al., 1999).
  • Computational Chemistry and Theoretical Studies :

    • Computational studies on similar molecules, like the title compound in Karakurt et al.'s research, aid in predicting molecular geometry and other theoretical properties (Karakurt et al., 2016).
  • Anticancer Research :

    • Derivatives of thiazoles, which are structurally related to the compound , have been investigated for their potential as anti-tumor agents, indicating a broader scope for the study of similar compounds in cancer research (Ravinaik et al., 2021).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-7-5-10-18(13-14)23-25-17(4)19(29-23)11-12-24-21(27)22(28)26-20-15(2)8-6-9-16(20)3/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHUHSUOFOIOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.